molecular formula C13H18O B7938454 1-(3,5-Dimethylphenyl)pentan-1-one CAS No. 61088-41-3

1-(3,5-Dimethylphenyl)pentan-1-one

Cat. No.: B7938454
CAS No.: 61088-41-3
M. Wt: 190.28 g/mol
InChI Key: ZCVIIFAZCOQMCU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)pentan-1-one is an aromatic ketone characterized by a pentan-1-one chain attached to a 3,5-dimethyl-substituted benzene ring. This structural motif confers unique physicochemical properties, including moderate polarity, hydrophobic interactions due to the alkyl chain, and electronic effects from the methyl groups on the aromatic ring.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-5-6-13(14)12-8-10(2)7-11(3)9-12/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVIIFAZCOQMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=CC(=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40820845
Record name 1-(3,5-Dimethylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40820845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61088-41-3
Record name 1-(3,5-Dimethylphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40820845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)pentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 1-(3,5-Dimethylphenyl)pentanoic acid.

    Reduction: 1-(3,5-Dimethylphenyl)pentan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

The biological activity of 1-(3,5-Dimethylphenyl)pentan-1-one is primarily linked to its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring may participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Case Studies

  • Antineoplastic Properties : Research has indicated that compounds similar to 1-(3,5-Dimethylphenyl)pentan-1-one exhibit antineoplastic properties. For instance, studies on related diketones have shown significant cytotoxic effects against various cancer cell lines. The compound's ability to interact with cellular pathways makes it a candidate for further investigation in cancer therapeutics .
  • Molecular Docking Studies : Molecular docking studies have been conducted to evaluate the compound's potential as a drug candidate. These studies focus on its binding affinity to specific protein targets involved in metabolic pathways. Results indicate that 1-(3,5-Dimethylphenyl)pentan-1-one could serve as a lead compound for developing new pharmaceuticals targeting these proteins .

Applications in Chemical Synthesis

In addition to its biological applications, this compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)pentan-1-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring may participate in π-π interactions with other aromatic systems, affecting molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorinated Analogues

The fluorinated derivative 1-(3,5-Dimethylphenyl)-2,2,3,3,3-pentafluoropropan-1-one (CAS 3710) replaces the pentanone chain with a pentafluoropropanone group. Fluorination significantly alters reactivity and stability:

  • Electron-Withdrawing Effects: The fluorine atoms increase the ketone’s electrophilicity, enhancing its susceptibility to nucleophilic attack compared to the non-fluorinated parent compound.
  • Thermal Stability : Fluorinated ketones generally exhibit higher thermal and oxidative stability due to strong C–F bonds .

Branched Ketones: 2,2,4,4-Tetramethyl-3-pentanone (CAS 815-24-7)

This branched ketone shares a similar carbonyl functionality but differs in steric and electronic properties:

  • Steric Hindrance : The bulky tert-butyl groups adjacent to the ketone reduce accessibility for reactions like nucleophilic addition.
  • Boiling Point : Branched structures typically have lower boiling points than linear analogues (e.g., 1-(3,5-Dimethylphenyl)pentan-1-one) due to decreased intermolecular van der Waals interactions .

Cyclohexenyl Derivatives: 1-(5,5-Dimethyl-1-cyclohexen-1-yl)-3-methyl-4-penten-1-one (CAS 56974-07-3)

This compound features a cyclic enone system, leading to distinct behavior:

  • Conjugation Effects: The α,β-unsaturated ketone enables conjugate addition reactions, unlike the saturated pentanone chain in the target compound.
  • Molecular Weight : Higher molecular weight (C₁₄H₂₂O vs. C₁₃H₁₈O for the target) may influence solubility and diffusion rates in biological systems .

Phenyl Ketones with Variable Chain Lengths

Compounds such as 1-Phenylpentan-3-one (CAS 20795-51-1) and 1-Phenyl-2-heptanone (CAS 6683-94-9) highlight the impact of ketone position and chain length:

  • Chain Length: Longer alkyl chains (e.g., heptanone) increase hydrophobicity, affecting partition coefficients (log P).
  • Ketone Position : 1-Phenylpentan-3-one’s internal carbonyl group may exhibit reduced reactivity in oxidation reactions compared to terminal ketones .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Key Structural Feature Reactivity/Stability Notes
This compound Not provided C₁₃H₁₈O Linear pentanone, 3,5-dimethylphenyl Moderate electrophilicity
1-(3,5-Dimethylphenyl)-pentafluoropropan-1-one 3710 C₁₁H₉F₅O Pentafluoropropanone chain High thermal stability
2,2,4,4-Tetramethyl-3-pentanone 815-24-7 C₈H₁₆O Branched tert-butyl groups Steric hindrance reduces reactivity
1-Phenylpentan-3-one 20795-51-1 C₁₁H₁₄O Internal ketone, phenyl group Lower oxidation potential

Biological Activity

1-(3,5-Dimethylphenyl)pentan-1-one, also known as a ketone derivative, is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H18O
  • Molecular Weight : 206.28 g/mol
  • CAS Number : 61088-41-3

The structure comprises a pentanone chain substituted with a 3,5-dimethylphenyl group, which significantly influences its reactivity and biological interactions. The ketone functional group allows for hydrogen bonding with enzymes, while the aromatic ring can engage in π-π interactions with other aromatic systems, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to:

  • Enzyme Interaction : The ketone group facilitates hydrogen bonding with active sites on enzymes, potentially altering their activity.
  • Molecular Recognition : The aromatic system can participate in π-π stacking interactions, affecting the binding affinities of various biomolecules.

These interactions suggest that the compound may influence metabolic pathways and biochemical processes within living organisms.

Cytotoxicity Studies

Research has indicated that compounds structurally similar to this compound exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

  • Cell Lines Tested : Various human cancer cell lines have been evaluated to determine the cytotoxic effects of related ketones.
  • Findings : Similar compounds have shown significant inhibition of cell growth at micromolar concentrations, indicating potential therapeutic applications in oncology .

Case Studies

One notable case study involved the investigation of synthetic cathinones, where this compound was analyzed for its psychoactive properties. This study highlighted:

  • Toxicological Profiles : Reports indicated instances of acute toxicity and adverse effects associated with the use of synthetic derivatives similar to this compound.
  • Clinical Implications : Understanding these profiles is crucial for assessing risks associated with recreational use and informing public health policies .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural variations affect biological activity. Below is a summary table of related compounds:

Compound NameCAS NumberStructural FeaturesBiological Activity
1-(3,4-Dimethylphenyl)pentan-1-one66286-25-7Methyl groups at positions 3 and 4 on the phenyl ringModerate cytotoxicity
1-(2,5-Dimethylphenyl)pentan-1-one61088-41-3Methyl groups at positions 2 and 5 on the phenyl ringLow cytotoxicity
1-(3,5-Dimethylphenyl)hexan-1-oneNot AvailableLonger carbon chainVariable biological activity

This table illustrates how the positioning of methyl groups can significantly impact the reactivity and biological efficacy of these compounds.

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